molecular formula C19H18Br2O2 B14739486 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione CAS No. 6313-06-0

2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione

Katalognummer: B14739486
CAS-Nummer: 6313-06-0
Molekulargewicht: 438.2 g/mol
InChI-Schlüssel: ZFEPJPWLJHRYCN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is an organic compound with the molecular formula C19H18Br2O2 This compound is characterized by the presence of two bromine atoms, a phenyl group, and a propan-2-ylphenyl group attached to a butane-1,4-dione backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione typically involves the bromination of 1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione. The reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction conditions include maintaining a low temperature to control the reactivity of bromine and prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the dibromo groups to hydrogen or other substituents.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alkanes or alcohols.

Wissenschaftliche Forschungsanwendungen

2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms play a crucial role in the compound’s reactivity, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2,3-Dibromo-1-(4-phenethyl-phenyl)-3-phenyl-propan-1-one
  • 2,3-Dibromo-1-(4-chlorophenyl)-3-(4-methylphenyl)-1-propanone

Comparison

Compared to similar compounds, 2,3-Dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione is unique due to the presence of the propan-2-ylphenyl group, which can influence its chemical reactivity and biological activity

Eigenschaften

CAS-Nummer

6313-06-0

Molekularformel

C19H18Br2O2

Molekulargewicht

438.2 g/mol

IUPAC-Name

2,3-dibromo-1-phenyl-4-(4-propan-2-ylphenyl)butane-1,4-dione

InChI

InChI=1S/C19H18Br2O2/c1-12(2)13-8-10-15(11-9-13)19(23)17(21)16(20)18(22)14-6-4-3-5-7-14/h3-12,16-17H,1-2H3

InChI-Schlüssel

ZFEPJPWLJHRYCN-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1=CC=C(C=C1)C(=O)C(C(C(=O)C2=CC=CC=C2)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.